Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate” is not explicitly available in the retrieved information .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved information .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved information .
Scientific Research Applications
Synthesis and Applications in Biological Compounds
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an anticancer drug (D. Kong et al., 2016). This compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its versatility as a building block in medicinal chemistry.
Role in Drug Development and Chemical Synthesis
This compound is an intermediate for small molecule anticancer drugs. It is utilized in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound relevant in cancer treatment drug development (Binliang Zhang et al., 2018). The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its utility in complex chemical syntheses.
Utility in Asymmetric Synthesis
The compound finds use in the asymmetric synthesis of certain intermediates like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This intermediate is significant in synthesizing nociceptin antagonists, highlighting its importance in creating specialized pharmaceutical agents (H. Jona et al., 2009).
Involvement in Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
It also plays a role in synthesizing spiropiperidine lactam acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in targeting the acetyl-CoA carboxylase enzyme, a key component in metabolic diseases and cancer (K. Huard et al., 2012). The synthesis of such inhibitors showcases the compound's utility in addressing complex biochemical pathways.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for cellular signaling and regulation. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, thereby influencing downstream signaling pathways and cellular responses. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to a decrease in kinase-mediated phosphorylation events . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of various metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of several metabolites that can have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-07-5 | |
Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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